molecular formula C8H5BrF2O B1410512 2'-Bromo-3',6'-difluoroacetophenone CAS No. 1807029-26-0

2'-Bromo-3',6'-difluoroacetophenone

Cat. No. B1410512
CAS RN: 1807029-26-0
M. Wt: 235.02 g/mol
InChI Key: GLIIMDYPKPWEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Bromo-3’,6’-difluoroacetophenone is a highly reactive and versatile chemical compound that is widely used in various scientific experiments. It has a molecular formula of C8H5BrF2O .


Molecular Structure Analysis

The molecular structure of 2’-Bromo-3’,6’-difluoroacetophenone consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an acetophenone group .

Mechanism of Action

Target of Action

The primary targets of 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds often interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of 2’-Bromo-3’,6’-difluoroacetophenone For instance, 2′,6′-Difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2′,6′-diphenylacetophenone .

Biochemical Pathways

The specific biochemical pathways affected by 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds can be involved in the synthesis of various organic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2’-Bromo-3’,6’-difluoroacetophenone The molecular weight of the compound is 23503 g/mol , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 2’-Bromo-3’,6’-difluoroacetophenone It’s known that similar compounds can be used in the synthesis of various organic compounds .

properties

IUPAC Name

1-(2-bromo-3,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIIMDYPKPWEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-3',6'-difluoroacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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